

Spectroscopic Profile of 3-Chloro-tetrahydro-pyran-4-one: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-tetrahydro-pyran-4-one

Cat. No.: B169126

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **3-Chloro-tetrahydro-pyran-4-one**. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values and established experimental protocols. The information herein serves as a valuable resource for the identification, characterization, and quality control of **3-Chloro-tetrahydro-pyran-4-one** in a research and development setting.

Chemical Structure and Properties

Chemical Name: **3-Chloro-tetrahydro-pyran-4-one** CAS Number: 160427-98-5 Molecular Formula: $C_5H_7ClO_2$ Molecular Weight: 134.56 g/mol Structure:

 Chemical structure of 3-Chloro-tetrahydro-pyran-4-one

(Note: A placeholder for the chemical structure image is used above. In a final document, a 2D chemical structure drawing would be inserted here.)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Chloro-tetrahydro-pyran-4-one** based on established principles of NMR, IR, and mass spectrometry, and by comparison with the known data for the parent compound, tetrahydro-pyran-4-one.

Predicted ^1H NMR Data

Solvent: CDCl_3 Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 4.5 - 4.7	dd	1H	H-3
~ 4.0 - 4.2	m	2H	H-2
~ 3.8 - 4.0	m	2H	H-6
~ 2.5 - 2.8	m	2H	H-5

Note on Predictions: The proton at the C-3 position (H-3) is expected to be the most deshielded due to the electronegativity of the adjacent chlorine atom and the carbonyl group. The protons on C-2 and C-6, being adjacent to the oxygen atom, will also be in the downfield region. The protons on C-5 will be further upfield.

Predicted ^{13}C NMR Data

Solvent: CDCl_3 Frequency: 100 MHz

Chemical Shift (δ) ppm	Carbon Atom
~ 200 - 205	C-4 (C=O)
~ 70 - 75	C-2
~ 68 - 72	C-6
~ 60 - 65	C-3
~ 40 - 45	C-5

Note on Predictions: The carbonyl carbon (C-4) will have the largest chemical shift. The carbons bonded to oxygen (C-2 and C-6) will appear in the typical range for ethers. The carbon bearing the chlorine (C-3) will be significantly shifted downfield compared to a standard CH_2 group. The C-5 carbon will be the most upfield of the ring carbons.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 1730 - 1750	Strong	C=O stretch (ketone)
~ 1100 - 1150	Strong	C-O-C stretch (ether)
~ 2850 - 3000	Medium	C-H stretch (alkane)
~ 700 - 800	Medium-Strong	C-Cl stretch

Note on Predictions: The most prominent peak will be the strong carbonyl stretch, characteristic of a ketone. The presence of the chlorine atom alpha to the carbonyl group may slightly increase the frequency of the C=O stretch compared to an unsubstituted cyclic ketone. A strong C-O-C stretch from the pyran ring is also expected.

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Possible Fragment
134/136	[M] ⁺ (Molecular ion peak with isotopic pattern for Cl)
99	[M - Cl] ⁺
106/108	[M - CO] ⁺
71	[M - Cl - CO] ⁺
43	[CH ₃ CO] ⁺

Note on Predictions: The mass spectrum is expected to show a molecular ion peak at m/z 134 with a characteristic M+2 peak at m/z 136 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. Common fragmentation pathways would include the loss of a chlorine radical, loss of carbon monoxide, and alpha-cleavage around the carbonyl group.

Experimental Protocols

The following are detailed, standard operating procedures for the acquisition of spectroscopic data for a small organic molecule like **3-Chloro-tetrahydro-pyran-4-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid sample or measure 10-20 μL of the liquid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Acquire the spectrum using standard parameters. For ^1H NMR, a sufficient signal-to-noise ratio is typically achieved with 8-16 scans. For ^{13}C NMR, a larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the ^{13}C isotope.
 - For ^{13}C NMR, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to aid in the assignment of CH , CH_2 , and CH_3 groups.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain a flat baseline.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

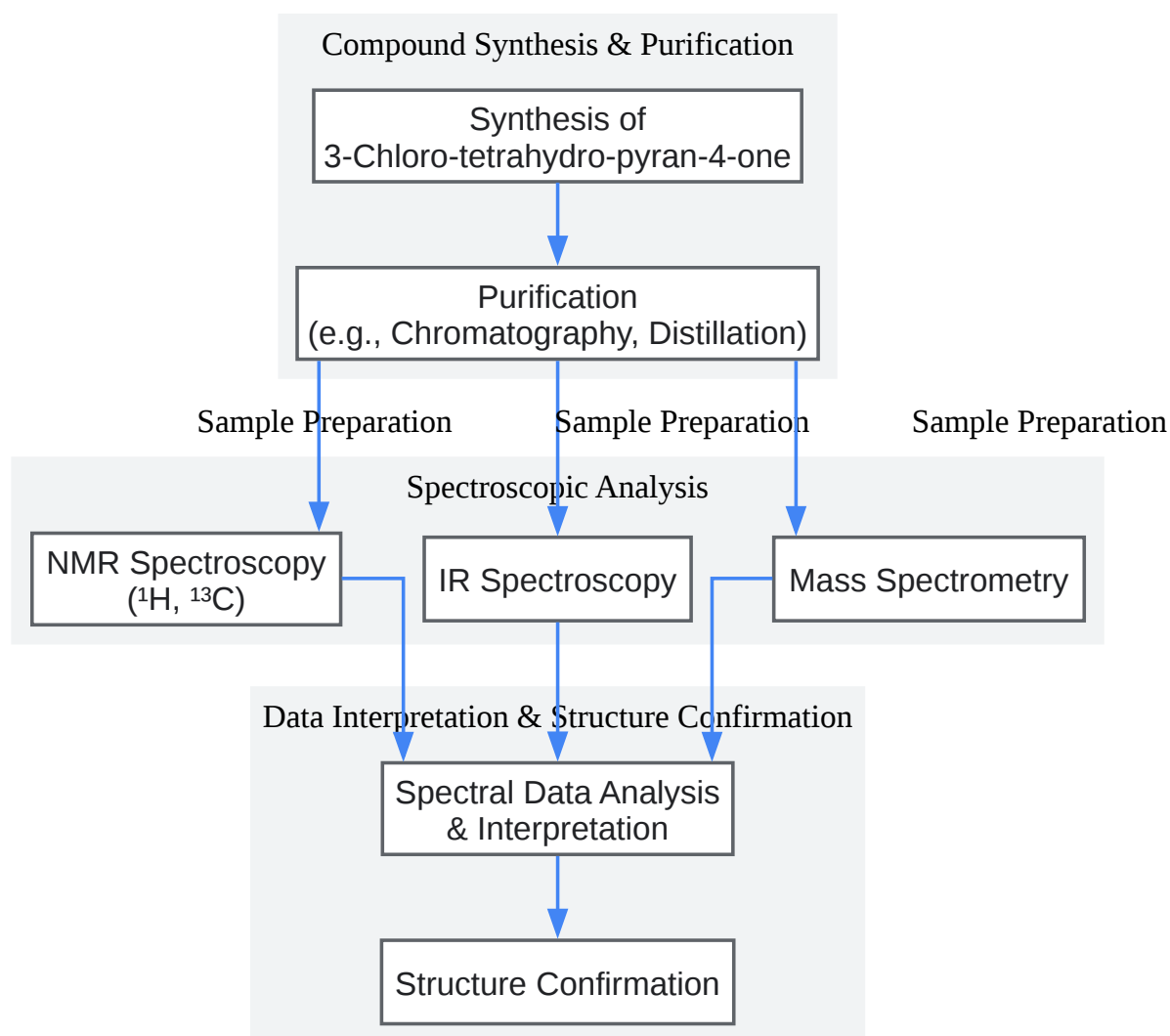
- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal.
 - If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing:
 - The resulting spectrum is typically displayed in terms of transmittance or absorbance.
 - Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
 - Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
 - If necessary, filter the solution to remove any particulates.
- Instrument Setup and Data Acquisition (using Gas Chromatography-Mass Spectrometry - GC-MS):
 - Set up the gas chromatograph with an appropriate column (e.g., a non-polar or medium-polarity column).
 - Establish a suitable temperature program for the GC oven to ensure separation of the analyte from any impurities.
 - Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-200).
 - Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
 - The sample is vaporized, separated on the GC column, and then introduced into the mass spectrometer for ionization (typically by electron ionization at 70 eV) and mass analysis.
- Data Processing:
 - Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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